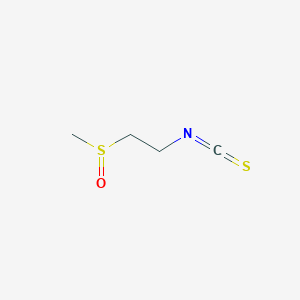
1-Isothiocyanato-2-(methanesulfinyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-2-(methanesulfinyl)ethane is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group (RN=C=S).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-2-(methanesulfinyl)ethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methanesulfinyl)ethanol with thiophosgene (CSCl2) to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of thiophosgene and other intermediates .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isothiocyanato-2-(methanesulfinyl)ethane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiourea derivatives.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-2-(methanesulfinyl)ethane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanato-2-(methanesulfinyl)ethane involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
- 1-Isothiocyanato-2-(methylsulfanyl)ethane
- 1-Isothiocyanato-2-(methylthio)ethane
- Sulforaphane (1-isothiocyanato-(4R)-(methylsulfinyl)butane)
Comparison: 1-Isothiocyanato-2-(methanesulfinyl)ethane is unique due to the presence of both isothiocyanate and sulfinyl groupsFor instance, sulforaphane, another isothiocyanate, is well-known for its chemopreventive properties, but lacks the sulfinyl group present in this compound .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research
Propiedades
Número CAS |
206443-55-2 |
|---|---|
Fórmula molecular |
C4H7NOS2 |
Peso molecular |
149.2 g/mol |
Nombre IUPAC |
1-isothiocyanato-2-methylsulfinylethane |
InChI |
InChI=1S/C4H7NOS2/c1-8(6)3-2-5-4-7/h2-3H2,1H3 |
Clave InChI |
AVXPECORDDFRIB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


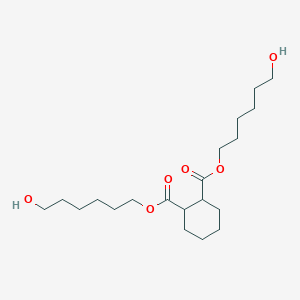
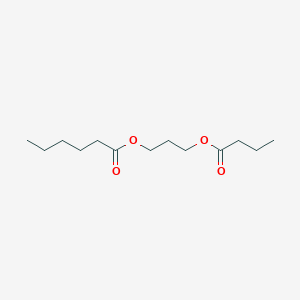
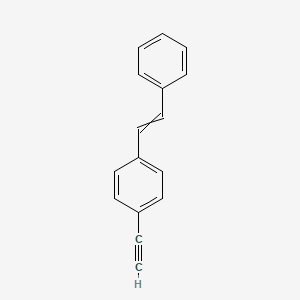
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
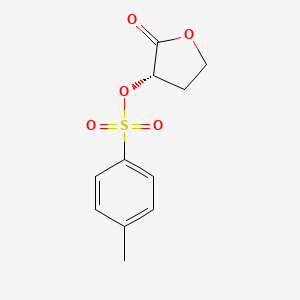
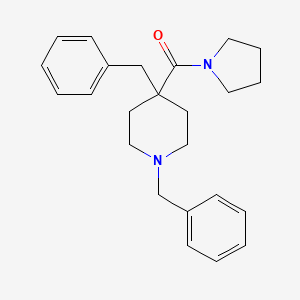
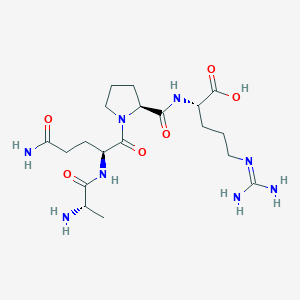
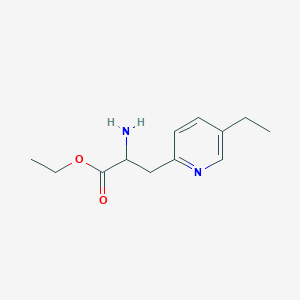
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
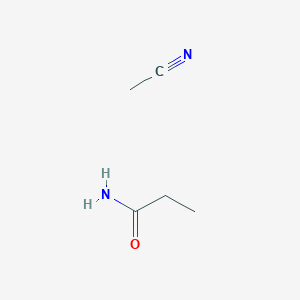
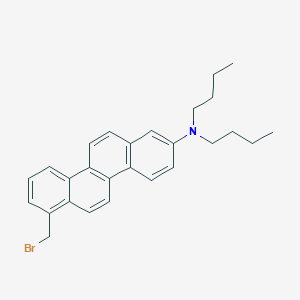
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
